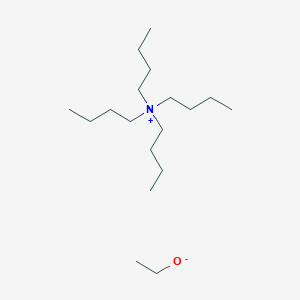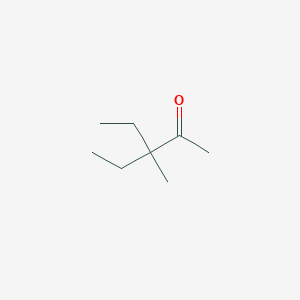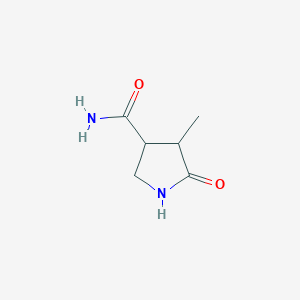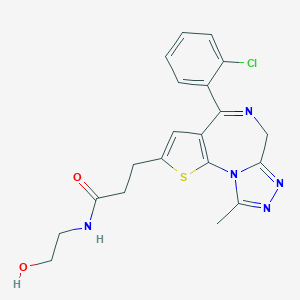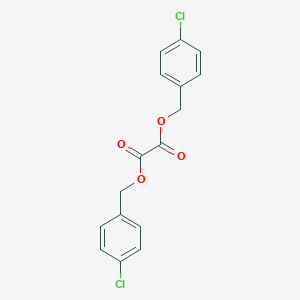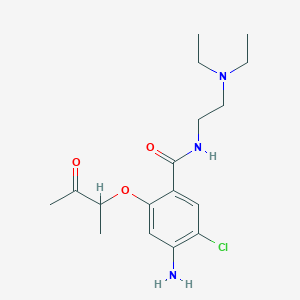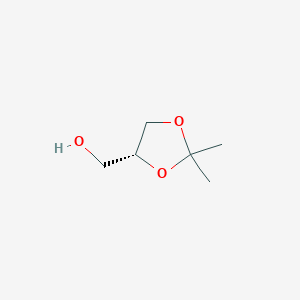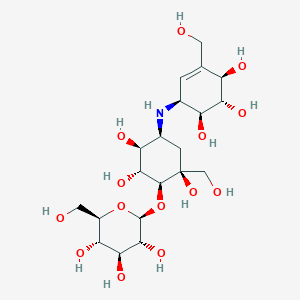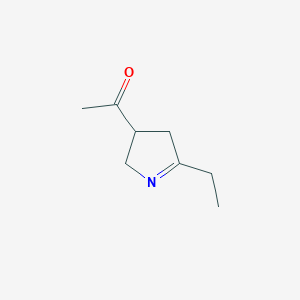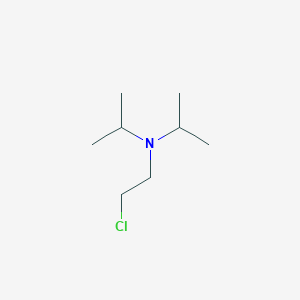
2-(Diisopropylamino)ethyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diisopropylamino)ethyl chloride, also known as Quaternary ammonium salt, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. In
科学的研究の応用
2-(Diisopropylamino)ethyl chloride has been extensively used in scientific research due to its unique properties. One of its primary applications is in organic synthesis, where it is used as a reagent for the preparation of various compounds. It is also used as a phase transfer catalyst in chemical reactions. Furthermore, it has been used as a surfactant in the preparation of nanoparticles and as a stabilizer for emulsions.
作用機序
The mechanism of action of 2-(Diisopropylamino)ethyl chloride is not fully understood. However, it is believed to function as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It is also believed to act as a surfactant by reducing the surface tension between two immiscible phases.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(Diisopropylamino)ethyl chloride. However, it has been shown to be non-toxic and non-carcinogenic. It is also not known to have any significant impact on human health.
実験室実験の利点と制限
One of the primary advantages of using 2-(Diisopropylamino)ethyl chloride in lab experiments is its ability to act as a phase transfer catalyst. This property allows for the preparation of various compounds that may not be possible with other reagents. Additionally, its non-toxic and non-carcinogenic nature makes it a safe reagent to use in laboratory settings.
However, there are also some limitations to using 2-(Diisopropylamino)ethyl chloride in lab experiments. For example, it is not effective for all types of reactions and may not be suitable for certain experimental conditions. Additionally, it can be expensive to purchase and may not be readily available in some regions.
将来の方向性
There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the use of 2-(Diisopropylamino)ethyl chloride in the preparation of novel compounds with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals, materials science, and nanotechnology.
Conclusion:
In conclusion, 2-(Diisopropylamino)ethyl chloride is a chemical compound with unique properties that have made it a popular reagent in scientific research. Its ability to act as a phase transfer catalyst and surfactant make it a valuable tool in the preparation of various compounds. While there is limited research on its biochemical and physiological effects, it is considered to be non-toxic and non-carcinogenic. There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride, and further exploration of its properties and potential applications is needed.
合成法
The synthesis of 2-(Diisopropylamino)ethyl chloride involves the reaction of diisopropylamine with ethylene oxide. The reaction takes place in the presence of hydrochloric acid, which acts as a catalyst. The resulting product is a colorless liquid that can be purified through distillation or recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
特性
CAS番号 |
96-79-7 |
|---|---|
製品名 |
2-(Diisopropylamino)ethyl chloride |
分子式 |
C8H18ClN |
分子量 |
163.69 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
DBVADBHSJCWFKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCCl)C(C)C |
正規SMILES |
CC(C)N(CCCl)C(C)C |
その他のCAS番号 |
96-79-7 |
同義語 |
2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



